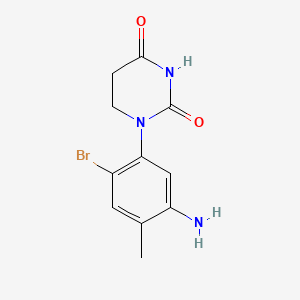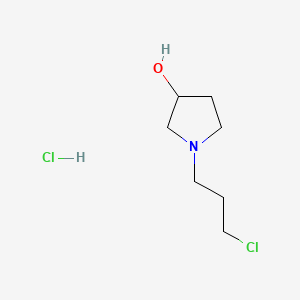
1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine is an organic compound that features both a pyridine ring and a tetrahydrofuran ring. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyridine Derivative: Starting with a pyridine derivative, a suitable leaving group is introduced at the 3-position.
Formation of the Tetrahydrofuran Derivative: Tetrahydrofuran is functionalized to introduce a reactive group at the 3-position.
Coupling Reaction: The pyridine and tetrahydrofuran derivatives are coupled using a suitable base and solvent to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form an imine or nitrile.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The hydrogen atoms on the amine group can be substituted with alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amine group could yield an imine, while reduction of the pyridine ring could yield a piperidine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyridine and tetrahydrofuran rings.
Medicine: As a potential drug candidate or lead compound for the development of new therapeutics.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine would depend on its specific biological target. Generally, compounds with pyridine and tetrahydrofuran rings can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-2-amine: Similar structure but with the amine group at a different position.
1-(Pyridin-3-yl)-3-(tetrahydrofuran-2-yl)propan-1-amine: Similar structure but with the tetrahydrofuran ring at a different position.
1-(Pyridin-2-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine: Similar structure but with the pyridine ring at a different position.
Uniqueness
1-(Pyridin-3-yl)-3-(tetrahydrofuran-3-yl)propan-1-amine is unique due to the specific positioning of the pyridine and tetrahydrofuran rings, which can influence its chemical reactivity and biological activity. This unique structure may confer specific properties that make it suitable for particular applications in research and industry.
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
3-(oxolan-3-yl)-1-pyridin-3-ylpropan-1-amine |
InChI |
InChI=1S/C12H18N2O/c13-12(11-2-1-6-14-8-11)4-3-10-5-7-15-9-10/h1-2,6,8,10,12H,3-5,7,9,13H2 |
InChI-Schlüssel |
BKKVZXYNKXDYFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1CCC(C2=CN=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride](/img/structure/B13487580.png)



![[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13487604.png)
![1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13487610.png)
![4-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13487615.png)


![1-[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine dihydrochloride](/img/structure/B13487631.png)




